molecular formula C11H8ClN3O B2375007 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole CAS No. 98792-03-1

4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2375007
CAS No.: 98792-03-1
M. Wt: 233.66
InChI Key: GFJIJJZNYCWNGS-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound characterized by a fused pyrimidine-indole scaffold. Its molecular formula is C₁₁H₈ClN₃O, with a molecular weight of 233.66 g/mol (CAS: 676602-23-6, MDL: MFCD03848207) . The structure features a chlorine atom at position 4, a methoxy group at position 8, and a pyrimido[5,4-b]indole core. Its commercial availability (e.g., Santa Cruz Biotechnology, Catalog No. sc-316189) underscores its relevance in medicinal chemistry .

Properties

IUPAC Name

4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-16-6-2-3-8-7(4-6)9-10(15-8)11(12)14-5-13-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJIJJZNYCWNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzonitrile Derivatives

Core Ring Formation

A foundational approach involves constructing the pyrimido[5,4-b]indole core from 2-aminobenzonitrile precursors. Ethyl bromoacetate reacts with 2-aminobenzonitrile (2 ) to form ethyl 2-((2-cyanophenyl)amino)acetate (3 ), which undergoes base-catalyzed cyclization (e.g., KOH/EtOH) to yield 5H-pyrimido[5,4-b]indol-4-amine (4 ). Chlorination at C4 is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 3–5 h), yielding 4-chloro derivatives.

Key Reaction:

$$
\text{2-Aminobenzonitrile} \xrightarrow[\text{EtBr, EtOH}]{\Delta} \text{Ethyl 2-((2-cyanophenyl)amino)acetate} \xrightarrow[\text{KOH}]{\text{cyclization}} \text{5H-Pyrimido[5,4-b]indol-4-amine} \xrightarrow[\text{POCl}_3]{110^\circ \text{C}} \text{4-Chloro intermediate}
$$

Methoxy Group Installation

Methoxy substitution at C8 typically occurs via:

  • Direct Alkylation : Treatment of 8-hydroxy precursors with methyl iodide (MeI) in DMF using NaH as base.
  • Protection-Deprotection : Transient silylation (e.g., TBSCl) followed by O-methylation and acidic deprotection.

One-Pot Cyclization-Elimination Strategy

The Chinese patent CN110386936B discloses an efficient one-pot method for analogous pyrrolo[2,3-d]pyrimidines, adaptable to pyrimido[5,4-b]indoles:

Reaction Scheme

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in cyclohexane (20–40°C, 4 h) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ).
  • Cyclization : IV undergoes addition-condensation with formamidine acetate in methanol, catalyzed by sodium methoxide (35–40°C, 4 h).
  • Elimination : Subsequent base treatment (65–70°C, 4 h) removes HCl, yielding the chlorinated product.
Optimized Conditions:
Parameter Value
Solvent Methanol
Base Sodium methoxide (28 wt%)
Molar Ratio (Base:Substrate) 2.0–3.0 : 1
Yield 90.2%
Purity (HPLC) 99.3%

Halogen Exchange Reactions

Late-stage chlorination of methoxy-bearing precursors offers regioselectivity. For example, 8-methoxy-5H-pyrimido[5,4-b]indol-4-ol treated with POCl₃ in acetonitrile (90°C, 2.5 h) achieves 85–92% conversion to the 4-chloro derivative.

Comparative Data:
Substrate Chlorinating Agent Temp (°C) Time (h) Yield (%)
8-Methoxy-5H-pyrimido[5,4-b]indol-4-ol POCl₃ 90 2.5 92
8-Methoxy-2-methylquinoline-4-ol PCl₅ 110 4 78

Palladium-Catalyzed Cross-Coupling

For advanced analogs, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups post-chlorination. A representative protocol:

  • Conditions : 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (90°C, 12 h).
  • Yield : 67–84% for para-substituted aryl groups.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Cyclohexane or 2-methyltetrahydrofuran improves cyclization yields vs. THF (Δ+15%).
  • Base Stoichiometry : Excess NaOMe (2.5 eq) maximizes elimination efficiency while minimizing byproducts.
  • Workup : Filtration and washing with ice-cold methanol removes unreacted salts, enhancing purity to >99%.

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
2-Aminobenzonitrile 320 45
POCl₃ 25 18
NaOMe (28%) 12 10
Solvents 80 27

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (s, 1H, H-2), 7.92 (d, J = 8.8 Hz, 1H, H-7), 6.98 (d, J = 2.4 Hz, 1H, H-9), 6.82 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃).
  • HRMS (ESI-TOF): m/z calcd for C₁₁H₈ClN₃O [M+H]⁺ 234.0429, found 234.0426.

Purity Assessment

  • HPLC : C18 column, 0.1% HCOOH/MeCN gradient, t₃ = 6.7 min, >99% purity.

Challenges and Mitigation

Common Issues

  • Regioselectivity : Competing chlorination at C2/C4 addressed by steric directing groups.
  • Overalkylation : Controlled MeI addition (0–5°C) prevents N5 methylation.
  • Solvolysis : Anhydrous conditions (molecular sieves) stabilize chloro intermediates.

Green Chemistry Alternatives

  • Microwave Assistance : Reduces POCl₃ reaction time from 5 h → 45 min (80% yield).
  • Biocatalysis : Lipase-mediated methanolysis decreases base usage by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Position

The 4-chloro group undergoes substitution reactions with amines, alcohols, and thiols under controlled conditions. This reactivity is critical for generating derivatives with modified biological or physicochemical properties.

Reaction with Amines

Primary and secondary amines displace the chlorine atom via nucleophilic aromatic substitution. For example:

  • General Procedure : A mixture of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole (4 mmol), amine (15 mmol), sodium carbonate (7 mmol), and ethanol/dioxane (40–50 mL) is refluxed for 20–30 h. The product is isolated by precipitation in ice-cold water, followed by recrystallization .

Example Derivatives and Yields

Amine UsedProduct StructureYield (%)Conditions
Ethylamine4-Ethylamino-8-methoxy derivative68Ethanol, 24 h reflux
Piperidine4-Piperidinyl-8-methoxy derivative72Dioxane, 30 h reflux
2-(N,N-Dimethylamino)ethylamine4-(Dimethylaminoethyl) derivative65Ethanol, 28 h reflux

Characterization Data

  • 4-Ethylamino Derivative :

    • ¹H NMR (DMSO-d₆) : δ 1.15 (t, 3H, CH₃), 3.25 (q, 2H, CH₂), 3.89 (s, 3H, OCH₃), 7.50 (s, 1H, H9).

    • MS (EI) : m/z 287 [M⁺].

Chlorination and Functionalization

The 4-chloro group can be further activated for substitution under acidic or high-temperature conditions.

Reactivity at the Methoxy Group

The 8-methoxy group is relatively inert under standard conditions but can undergo demethylation or oxidation under harsh acidic or oxidative environments.

Demethylation with HBr/AcOH

  • Procedure : Heating with 48% HBr in acetic acid at 120°C for 6 h converts the methoxy group to a hydroxyl group .

  • Product : 8-Hydroxy-4-chloro-5H-pyrimido[5,4-b]indole.

  • Yield : 60–65%.

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base (pH > 10) leads to hydrolysis of the chloro group, forming a hydroxyl derivative.

  • Thermal Decomposition : Degradation occurs above 250°C, releasing HCl and forming polymeric byproducts.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole is C₁₁H₈ClN₃O. It features a pyrimidoindole core structure with a chlorine atom at the 4-position and a methoxy group at the 8-position. These substitutions contribute to its unique reactivity and biological activities.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions due to the chlorine atom enhances its utility in organic synthesis.

Reaction Type Reagents Conditions
Nucleophilic SubstitutionNucleophiles (amines, thiols)Base (e.g., NaOH)
Electrophilic SubstitutionElectrophilesAromatic conditions

Research has indicated that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. Studies have shown that it can inhibit various biological pathways involved in disease progression.

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound can effectively inhibit the growth of several bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that this compound may reduce cell proliferation in various cancer cell lines. For example, treatment with increasing concentrations has shown significant reductions in cancer cell viability.

Medicinal Applications

The compound is being explored as a lead candidate for developing new therapeutic agents. Its structural similarity to known anticancer compounds positions it as a promising candidate for further pharmacological studies.

Therapeutic Area Potential Effects Study Type
OncologyReduced tumor growthIn vitro cancer cell assays
NeuropharmacologyNeuroprotective effectsAnimal models of neurodegeneration

Industrial Applications

In industry, this compound is utilized in developing novel materials and as a precursor in synthesizing dyes and pigments. Its unique chemical properties make it valuable for creating specialized compounds used in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Gaikwad et al. evaluated the antimicrobial activity of various pyrimidoindole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, researchers treated human cancer cell lines with varying doses of this compound. The findings revealed that higher concentrations led to marked reductions in cell viability and induced apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole can be better understood by comparing it with derivatives that share the pyrimidoindole core but differ in substituents, ring positions, or bioactivity. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole Cl (C4), CH₃ (C8) C₁₁H₈ClN₃ 217.66 Intermediate for TLR4 ligands
4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole Cl (C4), OCH₃ (C7) C₁₁H₈ClN₃O 233.66 Research use in kinase inhibitors
4,8-Dichloro-5H-pyrimido[5,4-b]indole Cl (C4, C8) C₁₀H₅Cl₂N₃ 238.08 Higher halogen density; improved reactivity
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole NH₂NH (C4), CH₃ (C8) C₁₁H₁₁N₅ 213.24 Hydrazine group enhances solubility
4-Chloro-8-fluoro-5H-pyrimido[5,6-b]indole Cl (C4), F (C8), [5,6-b] ring C₁₀H₅ClFN₃ 221.62 Fluorine improves metabolic stability

Key Differences and Implications

Substituent Effects: Methoxy vs. Fluorine Substitution: The fluoro analogue (C₁₀H₅ClFN₃) exhibits a lower molecular weight (221.62 g/mol) and higher predicted density (1.599 g/cm³) than the methoxy variant, which may enhance lipophilicity and blood-brain barrier penetration .

Biological Activity: Pyrimido[5,4-b]indoles with (phenylpiperazinyl)alkyl side chains demonstrate potent α₁-adrenoceptor binding (pKi > 8), suggesting that substituent modifications could tailor receptor selectivity . TLR4/MD-2 agonist activity is observed in pyrimido[5,4-b]indoles with hydrophobic substituents (e.g., methyl or chloro groups), highlighting the importance of substituent lipophilicity in immunomodulatory applications .

Analytical Characterization

Collision cross-section (CCS) data for 4-chloro-8-fluoro-5H-pyrimido[5,6-b]indole (e.g., [M+H]+ CCS = 140.6 Ų) provides benchmarks for mass spectrometry-based identification, which could be extrapolated to other derivatives .

Biological Activity

4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabenzimidazoles and exhibits various properties, including anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3OC_{11}H_{10}ClN_3O with a molecular weight of approximately 217.67 g/mol. Its unique structure combines pyrimidine and indole rings, contributing to its distinctive biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it affects microtubule dynamics, leading to both depolymerization and stabilization of microtubules, which are crucial for cell division and intracellular transport. This dual action suggests its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)19.6Induces apoptosis via Bax/Bcl-2 ratio disruption
Study BHepG2 (Liver Cancer)Not specifiedMicrotubule stabilization
Study CSH-SY5Y (Neuroblastoma)Not specifiedCell cycle arrest at S phase

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may possess significant activity against various pathogens.

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 µg/mL
Staphylococcus epidermidis0.25 µg/mL

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with cellular components involved in microtubule dynamics and apoptosis pathways.

Case Studies

  • Study on Microtubule Dynamics : In vitro experiments demonstrated that varying concentrations of the compound led to significant changes in microtubule stability within cancer cells, indicating its potential as a therapeutic agent targeting cancer cell proliferation.
  • Antimicrobial Evaluation : A series of tests conducted on pathogenic bacteria revealed that the compound effectively inhibited growth at low concentrations, suggesting it could be developed into an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole, and how do reaction conditions influence yield?

  • The synthesis of pyrimidoindole derivatives typically involves multi-step reactions, including cyclization of indole precursors with pyrimidine intermediates. For methoxy-substituted analogs, methylation of hydroxyl groups (e.g., using dimethyl sulfate or methyl iodide under basic conditions) is critical . Key steps include:

  • Core formation : Cyclization under acidic/basic conditions (e.g., HCl or NaOH) to fuse pyrimidine and indole moieties.
  • Substituent introduction : Methoxy groups are introduced via nucleophilic substitution or O-methylation.
  • Optimization : Reaction temperature (60–100°C) and solvent polarity (DMF or THF) significantly affect purity and yield.

Q. Which analytical techniques are recommended for structural validation of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (predicted ~236.6 g/mol for C11H8ClN3O) and adduct formation (e.g., [M+H]+) .
  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and aromatic proton splitting patterns .
  • Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry predicts CCS values (e.g., ~140–160 Ų for [M+H]+) to validate 3D conformation .

Q. What are the critical physicochemical properties influencing experimental design?

  • Solubility : Predicted low aqueous solubility (<10 µg/mL) necessitates DMSO or ethanol as solvents for biological assays .
  • LogP : Estimated ~2.9 (similar to fluoro analogs) indicates moderate lipophilicity, impacting cell permeability .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) affect biological activity in pyrimidoindoles?

  • Methoxy groups enhance electron-donating effects, potentially increasing binding affinity to targets like Toll-like receptors (TLR4) or kinases. Comparative studies with 4-chloro-8-fluoro analogs (IC50 values) reveal methoxy derivatives show improved anti-inflammatory activity but reduced metabolic stability .
  • Substituent positioning : Steric effects at the 8-position influence interactions with hydrophobic binding pockets (e.g., in anticancer assays) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with TLR4 or DNA topoisomerases, focusing on hydrogen bonding with the methoxy group .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity and reactive intermediates .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How can researchers address contradictions between predicted and observed bioactivity data?

  • Data Triangulation : Cross-validate in vitro results (e.g., cytotoxicity assays) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .
  • Metabolite Screening : Use LC-MS to identify degradation products that may explain reduced efficacy in vivo .
  • Batch Variability Analysis : Compare CCS values (e.g., ±5 Ų deviations) to detect impurities affecting activity .

Q. What strategies improve compound stability during long-term storage or in vivo administration?

  • Lyophilization : Formulate as a lyophilized powder under nitrogen to prevent oxidation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance plasma stability .
  • Excipient Screening : Use cyclodextrins or liposomes to mitigate aggregation in aqueous media .

Methodological Notes

  • References : Critical data were derived from peer-reviewed studies on analogous compounds (e.g., fluoro-substituted pyrimidoindoles) .

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